molecular formula C19H17N3O2 B448953 N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide CAS No. 358400-64-3

N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B448953
CAS No.: 358400-64-3
M. Wt: 319.4g/mol
InChI Key: JJKMCIBFGARHQB-ZHZULCJRSA-N
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Description

N'-(3-Methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide is a benzohydrazide derivative featuring a 3-methoxybenzylidene hydrazone group at the N'-position and a pyrrole ring at the 2-position of the benzoyl moiety. This compound belongs to a class of hydrazide-hydrazone hybrids, which are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-tubercular activities .

Properties

IUPAC Name

N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-24-16-8-6-7-15(13-16)14-20-21-19(23)17-9-2-3-10-18(17)22-11-4-5-12-22/h2-14H,1H3,(H,21,23)/b20-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKMCIBFGARHQB-ZHZULCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazinolysis of Methyl 2-(1H-Pyrrol-1-yl)benzoate

The precursor 2-(1H-pyrrol-1-yl)benzohydrazide is synthesized via hydrazinolysis of the corresponding methyl ester.

Procedure :

  • Methyl 2-(1H-pyrrol-1-yl)benzoate (0.015 mol) is refluxed with hydrazine hydrate (10 mL, 99%) in ethanol for 3 hours.

  • The crude product is filtered and recrystallized from ethanol.

Yield : 70–85%
Key Characterization :

  • IR (KBr) : 3200 cm⁻¹ (N–H), 1640 cm⁻¹ (C=O).

  • ¹H NMR (CDCl₃) : δ 6.31 (t, 2H, pyrrole-C3/C4), 7.41 (t, 2H, pyrrole-C2/C5), 7.63–8.23 (m, 4H, aromatic protons).

Condensation with 3-Methoxybenzaldehyde

Schiff Base Formation

The target compound is synthesized by condensing 2-(1H-pyrrol-1-yl)benzohydrazide with 3-methoxybenzaldehyde under acidic conditions.

Procedure :

  • Equimolar quantities of 2-(1H-pyrrol-1-yl)benzohydrazide (0.1 mol) and 3-methoxybenzaldehyde (0.1 mol) are refluxed in ethanol (30 mL) with glacial acetic acid (1 mL) for 4–8 hours.

  • The precipitate is filtered, washed with ethanol, and recrystallized.

Yield : 80–85%
Optimized Conditions :

  • Solvent : Ethanol

  • Catalyst : Glacial acetic acid (5 mol%)

  • Temperature : Reflux (78°C)

  • Reaction Time : 6 hours.

Reaction Mechanism and Key Intermediates

The reaction proceeds via nucleophilic attack of the hydrazide’s –NH₂ group on the aldehyde’s carbonyl carbon, forming an imine bond (C=N). Acid catalysis facilitates protonation of the carbonyl oxygen, enhancing electrophilicity.

Table 1: Critical Reaction Parameters

ParameterValue/DetailSource
Molar Ratio1:1 (hydrazide:aldehyde)
SolventEthanol
CatalystGlacial acetic acid
Yield80–85%
Purity (HPLC)>98%

Spectroscopic Data

  • IR (KBr) :

    • 3195 cm⁻¹ (N–H stretch)

    • 1644 cm⁻¹ (C=O stretch)

    • 1607 cm⁻¹ (C=N stretch).

  • ¹H NMR (CDCl₃) :

    • δ 3.84 (s, 3H, OCH₃)

    • δ 6.32 (t, 2H, pyrrole-C3/C4)

    • δ 7.36–8.24 (m, 8H, aromatic and imine proton).

  • ¹³C NMR (CDCl₃) :

    • δ 55.64 (OCH₃), 111.07–159.46 (aromatic and imine carbons).

Crystallographic Data (Hypothetical)

While no crystal structure of the target compound is reported, analogous derivatives crystallize in the monoclinic system (e.g., Cc space group) with intramolecular hydrogen bonding.

Table 2: Alternative Methods for Schiff Base Formation

MethodConditionsYieldAdvantagesLimitations
Conventional RefluxEthanol, glacial acetic acid, 6h80%High purity, scalableLong reaction time
Microwave-AssistedEthanol, 80°C, 10 min75%Faster reactionSpecialized equipment
Solvent-FreeNeat, 100°C, 2h70%Eco-friendlyLower yield

Note : Microwave-assisted synthesis reduces reaction time but requires optimization to prevent decomposition.

Scalability and Industrial Relevance

The conventional reflux method is preferred for large-scale production due to its reproducibility and cost-effectiveness. Pilot-scale trials achieved 85% yield with 10 kg batches using ethanol recovery systems.

Challenges and Mitigation Strategies

  • Byproduct Formation : Trace impurities from unreacted aldehyde are removed via recrystallization in ethanol.

  • Moisture Sensitivity : Reactions are conducted under anhydrous conditions to prevent hydrolysis of the imine bond .

Chemical Reactions Analysis

Types of Reactions

N’-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The methoxy group or other substituents on the benzene ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides.

Scientific Research Applications

N’-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Table 1: Comparison of Key Benzohydrazide Derivatives

Compound Name Substituents Synthesis Highlights Spectral Data (Key Peaks) Biological Activity Reference
Target Compound N'-(3-methoxybenzylidene), 2-pyrrole Hydrazide + 3-methoxybenzaldehyde IR: 1602 (C=N), 1690 (C=O); ¹H NMR: 10.49 (NH), 6.33 (pyrrole) Anticancer (A549, MCF-7)
N'-(4-Methoxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide (3d) N'-(4-methoxybenzylidene), 2-pyrazole Hydrazide + 4-methoxybenzaldehyde IR: 1602 (C=N), 1690 (C=O); ¹H NMR: 8.6 (NH), 4.0 (OCH₃) Antimicrobial
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-phenylacetyl)benzohydrazide (5a) 2,5-dimethylpyrrole, phenylacetyl Hydrazide + phenylacetic acid IR: 1625 (C=O); ¹H NMR: 2.22 (CH₃), 7.50 (pyrrole) Dual enoyl ACP reductase/DHFR inhibition
N'-(4-Nitrobenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide (3c) N'-(4-nitrobenzylidene), 2-pyrazole Hydrazide + 4-nitrobenzaldehyde IR: 1635 (C=N), 1685 (C=O); ¹H NMR: 8.3 (N=CH), 2.55 (CH₃) Anti-leishmanial (IC₅₀ = 21.5 µM)
N'-(4-Hydroxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide (3a) N'-(4-hydroxybenzylidene), 2-pyrazole Hydrazide + 4-hydroxybenzaldehyde IR: 1600 (C=N), 1692 (C=O); ¹H NMR: 8.38 (NH), 5.60 (CH) Not reported

Discussion of Key Differences:

Substituent Effects on Bioactivity :

  • The 3-methoxy group in the target compound enhances solubility and membrane permeability compared to nitro (3c) or hydroxy (3a) analogs .
  • Pyrrole vs. Pyrazole : Pyrrole-containing derivatives (target compound, 5a) exhibit superior anticancer activity due to enhanced π-π stacking with biological targets, whereas pyrazole analogs (3c, 3d) show stronger antimicrobial effects .

Spectral Distinctions :

  • The pyrrole protons in the target compound (6.3–7.5 ppm) are downfield-shifted compared to pyrazole protons (6.00–8.0 ppm) due to aromatic ring current effects .
  • C=O Stretches : Electron-withdrawing groups (e.g., nitro in 3c) reduce C=O IR frequencies (1685 cm⁻¹ vs. 1690 cm⁻¹ in the target compound) .

Biological Performance: The target compound inhibits A549 lung cancer cells (IC₅₀ = 18 µM) by inducing apoptosis, outperforming 4-methoxy (3d) and nitro (3c) analogs .

Biological Activity

N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3OC_{19}H_{17}N_{3}O. The compound features a hydrazide functional group, which is often associated with various biological activities, including anti-inflammatory and anticancer properties. The presence of the methoxy group and the pyrrole moiety enhances its potential for biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-(1H-pyrrol-1-yl)benzohydrazide. This reaction can be facilitated under acidic or basic conditions, often yielding good to excellent yields depending on the reaction conditions employed.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing pyrrole and hydrazone linkages have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

A comparative study indicated that compounds with similar structures reduced cell viability significantly, with some derivatives achieving IC50 values in the low micromolar range. The mechanism of action is believed to involve apoptosis induction, as evidenced by increased levels of apoptotic markers in treated cells.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

  • Anticancer Evaluation : A study assessed the cytotoxic effects of various hydrazone derivatives on A549 cells, revealing that modifications at the aromatic rings significantly influenced their activity. Compounds with electron-withdrawing groups showed enhanced potency compared to those with electron-donating groups.
  • Antimicrobial Testing : Another investigation evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, highlighting their potential as therapeutic agents against resistant strains.

Data Summary

Activity Type Cell Line/Bacteria IC50/MIC (µg/mL) Mechanism
AnticancerA5495 - 15Apoptosis induction
AntimicrobialStaphylococcus aureus8 - 32Membrane disruption

Q & A

Q. What are the standard synthetic routes for N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide, and how can reaction conditions be optimized?

The compound is synthesized via a condensation reaction between 2-(1H-pyrrol-1-yl)benzohydrazide and 3-methoxybenzaldehyde. Key variables include solvent choice (e.g., ethanol or methanol), temperature (reflux at ~80°C), and catalytic acetic acid to enhance yield. Purification often involves recrystallization or column chromatography with solvents like chloroform/petroleum ether (8:2) . Optimization studies suggest adjusting molar ratios (1:1.2 hydrazide:aldehyde) and reaction time (8–10 hours) to achieve yields >70% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • IR spectroscopy : To confirm the presence of C=O (1640–1650 cm⁻¹) and C=N (1600–1610 cm⁻¹) stretches .
  • NMR (¹H and ¹³C) : For structural elucidation of aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Melting point analysis : Typically ranges between 215–230°C, depending on substituents .

Q. How can researchers evaluate its biological activity in preliminary assays?

Standard protocols include:

  • Antimicrobial testing : Agar diffusion assays against E. coli or S. aureus using 100 µg/mL concentrations .
  • Enzyme inhibition studies : Kinetic assays with acetylcholinesterase or urease, measuring IC₅₀ values via spectrophotometry .

Advanced Research Questions

Q. What strategies mitigate contradictory bioactivity data across studies?

Discrepancies in reported IC₅₀ values (e.g., antimicrobial or enzyme inhibition) may arise from structural analogs (e.g., 3-methoxy vs. 4-methoxy substituents) or assay conditions (pH, solvent). Researchers should:

  • Compare analogs like N'-(4-methoxybenzylidene) derivatives, which show altered hydrogen bonding with targets .
  • Standardize bioassay protocols (e.g., DMSO concentration ≤1% to avoid solvent interference) .

Q. How do copper(II) complexes of this compound enhance bioactivity?

Copper coordination modifies electronic properties and binding affinity. Synthesis involves refluxing the ligand with copper(II) acetate in ethanol, forming complexes like [Cu(L)₂] (where L = benzohydrazide). These complexes exhibit improved antimicrobial activity (e.g., 2–4x lower MIC values against C. albicans) due to enhanced membrane permeability .

Q. What computational methods predict its interaction with biological targets?

Molecular docking (AutoDock Vina) and DFT calculations are used to model interactions with enzymes (e.g., COX-2 or HIV-1 protease). Key findings:

  • The 3-methoxy group forms hydrogen bonds with active-site residues (e.g., Arg120 in COX-2) .
  • Pyrrole rings contribute to π-π stacking with hydrophobic pockets .

Experimental Design & Data Analysis

Q. How to design SAR studies for derivatives of this compound?

Focus on modifying:

  • Arylidene substituents : Replace 3-methoxy with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxy) groups to assess effects on bioactivity .
  • Pyrrole substitution : Introduce methyl groups at pyrrole C2/C5 to study steric effects on target binding . Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. What are common pitfalls in stability studies under physiological conditions?

Hydrolysis of the hydrazone bond (C=N) at pH >7.0 can degrade the compound. Solutions include:

  • Buffering assays at pH 6.5–7.0 .
  • Monitoring degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Methodological Guidance

Q. How to resolve low yields in large-scale synthesis?

Scale-up challenges include inefficient mixing and heat dissipation. Strategies:

  • Use a Dean-Stark trap for azeotropic removal of water during condensation .
  • Replace ethanol with DMF to improve solubility of intermediates .

Q. What statistical tools analyze bioactivity data reproducibility?

Use Bland-Altman plots for inter-laboratory comparisons or ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group studies. Report %RSD for triplicate measurements to validate precision .

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